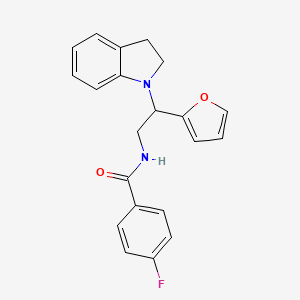
1-(3,4-Dimethylphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethylphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea, also known as DMPT, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. DMPT is a urea derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
科学的研究の応用
Molecular Docking and Anticonvulsant Activity
Urea derivatives have been synthesized and evaluated for their anticonvulsant activity, with some compounds showing significant efficacy. These studies involve molecular docking to predict interactions with biological targets, providing insights into potential therapeutic applications (Thakur et al., 2017).
Structural Studies through Spectroscopy and X-ray Diffraction
The structure of substituted ureas has been investigated using solid-state NMR, vibrational spectroscopy, and X-ray diffraction, highlighting the importance of hydrogen bonding in determining the properties of these compounds (Kołodziejski et al., 1993).
Neuropeptide Receptor Antagonism
Research on trisubstituted phenyl urea derivatives has identified their role as neuropeptide Y5 receptor antagonists, indicating their potential for developing treatments for conditions related to this receptor (Fotsch et al., 2001).
Acetylcholinesterase Inhibition
Certain urea compounds have been synthesized and assessed for their antiacetylcholinesterase activity, aiming to optimize their structure for enhanced effectiveness, which is crucial for Alzheimer's disease treatment strategies (Vidaluc et al., 1995).
Cytotoxicity and DNA-Topoisomerase Inhibition
A series of N-3,3-diphenylpropyl-N-(p-X-benzyl)-N'-phenylureas and thioureas have been synthesized, showing significant antiproliferative action against various cancer cell lines and inhibitory activity against DNA topoisomerases, which are key targets in cancer therapy (Esteves-Souza et al., 2006).
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(5-hydroxy-3-thiophen-2-ylpentyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-13-5-6-16(12-14(13)2)20-18(22)19-9-7-15(8-10-21)17-4-3-11-23-17/h3-6,11-12,15,21H,7-10H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFVVGPLQJHSRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCC(CCO)C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

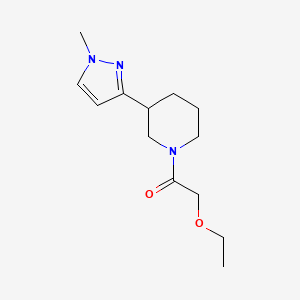
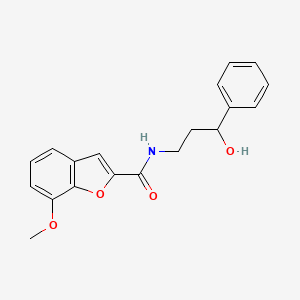
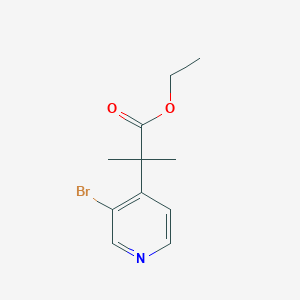
![N-(3,5-dimethylphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2600359.png)
![Tert-butyl 3-[[6-(benzimidazol-1-yl)pyridin-2-yl]amino]pyrrolidine-1-carboxylate](/img/structure/B2600360.png)
![m-Tolyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2600361.png)
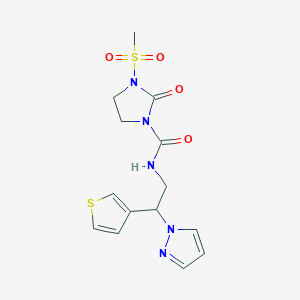
![6-[(4-methylphenyl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2600367.png)
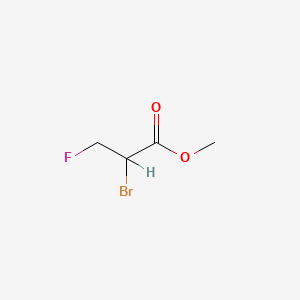
![(4-Ethylphenyl)-[4-(4-ethylphenyl)sulfonyl-6-methylquinolin-3-yl]methanone](/img/structure/B2600370.png)
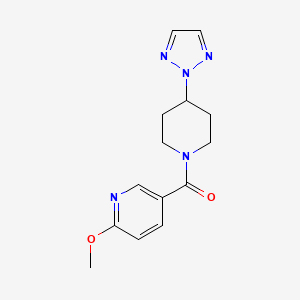
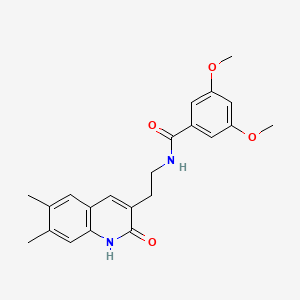
![Acetic acid;4-[2-[4-(trifluoromethyl)pyrazol-1-yl]ethoxy]benzenecarboximidamide](/img/structure/B2600375.png)
